

solubility of 2-Bromo-3-iodo-5-methylpyridine in organic solvents

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Compound of Interest

Compound Name: **2-Bromo-3-iodo-5-methylpyridine**

Cat. No.: **B1461999**

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An In-depth Technical Guide to the Solubility of **2-Bromo-3-iodo-5-methylpyridine** in Organic Solvents

Abstract

2-Bromo-3-iodo-5-methylpyridine is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.^[1] Its utility as a versatile synthetic intermediate for creating complex, biologically active molecules, including anti-cancer agents and antibiotics, is well-documented.^{[1][2]} The success of synthetic transformations, purification processes, and formulation development hinges on a thorough understanding of its solubility characteristics. This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical principles governing the solubility of **2-Bromo-3-iodo-5-methylpyridine**, detailed experimental protocols for its quantitative determination, and a framework for interpreting solubility data. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an essential resource for optimizing the use of this critical building block.

Core Characteristics of **2-Bromo-3-iodo-5-methylpyridine**

A foundational understanding of the physicochemical properties of **2-Bromo-3-iodo-5-methylpyridine** is essential for predicting and interpreting its solubility behavior. The molecule's structure, featuring a pyridine ring substituted with a methyl group and two different

halogen atoms, creates a unique electronic and steric profile that dictates its interactions with various solvents.

The presence of both bromine and iodine atoms provides multiple, distinct reactive sites, making it an excellent candidate for sequential cross-coupling reactions.[\[1\]](#) This reactivity is fundamental to its role in building complex molecular architectures necessary for novel therapeutic agents.[\[3\]](#)

Table 1: Physicochemical Properties of **2-Bromo-3-iodo-5-methylpyridine**

Property	Value	Source(s)
CAS Number	65550-82-5	[1] [4]
Molecular Formula	C ₆ H ₅ BrIN	[1] [4]
Molecular Weight	297.92 g/mol	[1] [4]
Appearance	Off-white to yellow colored powder	[1]
Melting Point	84-86 °C	[1]
Normal Boiling Point	313.37 °C (calculated)	[4]
Density	1.98 g/cm ³ (calculated)	[4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[\[5\]](#)[\[6\]](#) The widely used principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[\[7\]](#)[\[8\]](#)

For **2-Bromo-3-iodo-5-methylpyridine**, several key interactions must be considered:

- **Polarity and Dipole-Dipole Interactions:** The pyridine ring is inherently polar due to the electronegative nitrogen atom.[\[9\]](#) The C-Br and C-I bonds are also polar, contributing to an overall molecular dipole moment. This structure suggests that polar solvents, capable of dipole-dipole interactions, will be effective at solvating the molecule.

- London Dispersion Forces: The large, electron-rich bromine and iodine atoms make the molecule highly polarizable. Consequently, London dispersion forces are a significant contributor to the intermolecular attractions. Solvents that are also highly polarizable, including aromatic and some halogenated solvents, may exhibit enhanced solubility.
- Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom can act as a hydrogen bond acceptor.^[10] Therefore, polar protic solvents (e.g., alcohols) can engage in hydrogen bonding, which is expected to contribute favorably to solubility.
- Molecular Size and Shape: As a relatively rigid, planar molecule, its ability to pack into a crystal lattice is efficient, as indicated by its solid nature and melting point of 84-86 °C.^[1] The energy required to overcome this crystal lattice energy is a critical factor in the dissolution process.^[6]

Based on these principles, we can predict a general solubility profile:

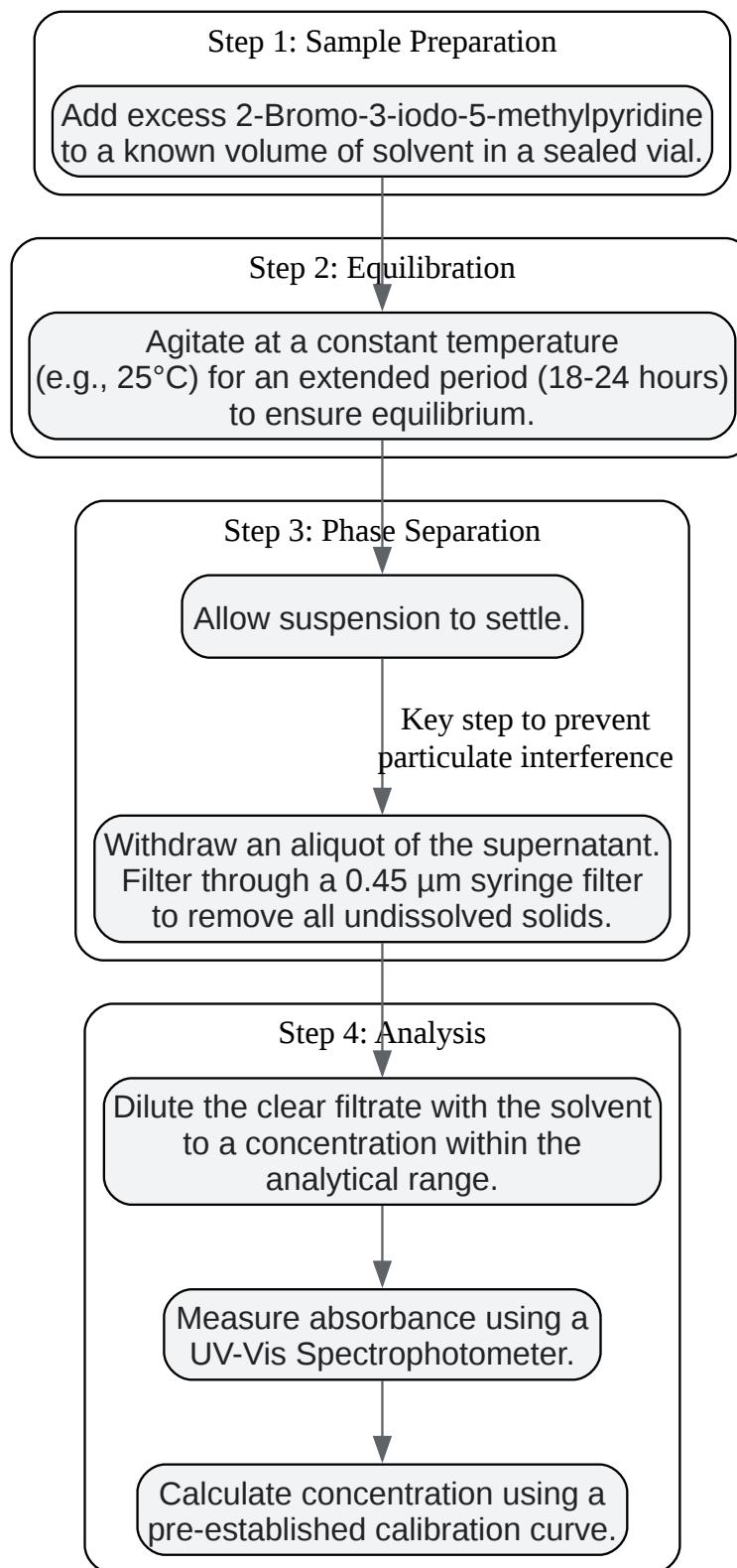
- High Solubility: Expected in polar aprotic solvents (e.g., THF, Acetone, Dichloromethane) and polar protic solvents (e.g., Ethanol, Methanol) due to a combination of dipole-dipole forces and hydrogen bonding.
- Moderate Solubility: Expected in aromatic solvents (e.g., Toluene) due to favorable dispersion forces.
- Low Solubility: Expected in non-polar aliphatic solvents (e.g., Hexane, Cyclohexane) where solute-solvent interactions would be limited to weak dispersion forces, which are insufficient to overcome the solute's crystal lattice energy.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable framework, empirical measurement is essential for obtaining accurate solubility data for critical applications like process development and formulation. The shake-flask method is universally regarded as the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and directness.^[11]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow for determining solubility using the shake-flask method coupled with UV-Vis analysis.



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Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Quantitative Solubility by the Shake-Flask Method

This protocol describes a robust, self-validating system for measuring solubility.

1. Materials and Equipment:

- **2-Bromo-3-iodo-5-methylpyridine** (solid)
- Organic solvents (analytical grade)
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Volumetric flasks and pipettes
- Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)
- UV-Vis Spectrophotometer and quartz cuvettes

2. Procedure:

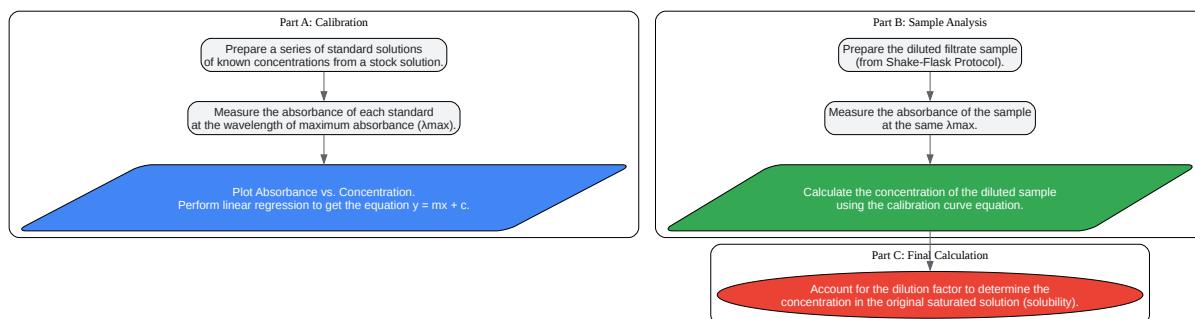
- Preparation: Add an excess amount of solid **2-Bromo-3-iodo-5-methylpyridine** to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[11]
- Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
- Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for 18 to 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[12]

- Phase Separation: After equilibration, remove the vial and let it stand undisturbed to allow the excess solid to settle.
- Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial. This filtration step is crucial for accurate analytical measurement.[13]
- Dilution: Perform a precise serial dilution of the filtrate with the same solvent to bring its concentration into the linear range of the analytical method (e.g., UV-Vis spectroscopy).
- Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound.

Analytical Quantification via UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid, reliable, and widely accessible technique for quantifying the concentration of a chromophoric compound in solution.[14] The method is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.[14]

Analytical Workflow: UV-Vis Quantification



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Caption: UV-Vis Spectrophotometric Analysis Workflow.

Protocol: UV-Vis Analysis for Solubility Quantification

1. Determination of λ_{max} :

- Prepare a dilute solution of **2-Bromo-3-iodo-5-methylpyridine** in the solvent of interest.
- Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_{max}). All subsequent measurements must be performed at this wavelength.

2. Preparation of Calibration Curve:

- Prepare a stock solution of the compound with a precisely known concentration in the chosen solvent.
- Perform a series of accurate serial dilutions to create at least five standard solutions spanning a range of concentrations.
- Measure the absorbance of each standard at λ_{max} .
- Plot absorbance versus concentration. The resulting graph should be linear, and a linear regression analysis will provide the equation of the line ($y = mx + c$) and the correlation coefficient (R^2), which should be >0.99 for a valid calibration.[15]

3. Sample Measurement and Calculation:

- Measure the absorbance of the diluted filtrate from the shake-flask experiment.
- Use the calibration curve's equation to calculate the concentration (x) of the diluted sample from its absorbance (y).
- Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Interpreting Solubility Data

To illustrate the application of these protocols, the following table presents a hypothetical but chemically reasoned solubility profile for **2-Bromo-3-iodo-5-methylpyridine** across a range of common organic solvents at 25 °C.

Table 2: Hypothetical Solubility of **2-Bromo-3-iodo-5-methylpyridine** at 25 °C

Solvent	Solvent Type	Polarity Index	Dielectric Constant (ϵ)	Hypothetical Solubility (mg/mL)
n-Hexane	Non-polar Aliphatic	0.1	1.9	< 0.5
Toluene	Aromatic	2.4	2.4	~ 15
Dichloromethane (DCM)	Halogenated	3.1	9.1	> 100
Tetrahydrofuran (THF)	Polar Aprotic (Ether)	4.0	7.5	> 150
Acetone	Polar Aprotic (Ketone)	5.1	20.7	> 200
Ethanol	Polar Protic (Alcohol)	4.3	24.5	~ 75
Methanol	Polar Protic (Alcohol)	5.1	32.7	~ 50

Analysis of Hypothetical Data:

- Non-polar Solvents: As predicted, solubility in n-hexane is negligible. The weak van der Waals forces between hexane and the solute cannot overcome the solute's crystal lattice energy.
- Aromatic Solvents: Toluene shows moderate solubility, likely due to favorable π -stacking and dispersion force interactions with the pyridine ring and large halogen atoms.
- Polar Aprotic Solvents: The compound exhibits excellent solubility in DCM, THF, and Acetone. These solvents have significant dipole moments that can effectively solvate the polar regions of the solute molecule, leading to strong dipole-dipole interactions.
- Polar Protic Solvents: Ethanol and methanol are good solvents, but perhaps less effective than the best aprotic solvents. While they can form hydrogen bonds with the pyridine

nitrogen, the energy cost of disrupting the strong hydrogen-bonding network within the alcohol itself may slightly temper the overall solubility compared to a solvent like acetone.

Conclusion

The solubility of **2-Bromo-3-iodo-5-methylpyridine** is a multi-faceted property governed by a balance of intermolecular forces. Its unique structure, featuring a polar pyridine core and highly polarizable halogen substituents, results in a favorable solubility profile across a range of polar aprotic and protic organic solvents. For drug development and process chemistry professionals, a purely theoretical assessment is insufficient. The implementation of robust, validated experimental methods, such as the shake-flask protocol coupled with UV-Vis spectroscopy, is imperative for generating the accurate and reliable data needed to guide solvent selection for synthesis, purification, and formulation. This guide provides the foundational principles and practical workflows necessary to confidently approach this critical task.

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